molecular formula C22H46O3 B096109 Steareth-2 CAS No. 16057-43-5

Steareth-2

Cat. No.: B096109
CAS No.: 16057-43-5
M. Wt: 358.6 g/mol
InChI Key: ILCOCZBHMDEIAI-UHFFFAOYSA-N
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Description

Steareth-2 is a nonionic surfactant and emulsifier widely used in the formulation of personal care products. It is a white, waxy solid derived from the ethoxylation of stearyl alcohol, resulting in the incorporation of two ethylene oxide units. This compound is known for its ability to stabilize oil-in-water emulsions, making it a valuable ingredient in cosmetics, lotions, creams, and other personal care items .

Preparation Methods

Steareth-2 is synthesized through the ethoxylation of stearyl alcohol. The process involves the reaction of stearyl alcohol with ethylene oxide gas under controlled conditions. The number “2” in this compound indicates the average number of ethylene oxide units added to the stearyl alcohol molecule. This reaction typically occurs in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures and pressures .

Chemical Reactions Analysis

Steareth-2 primarily undergoes reactions typical of nonionic surfactants. These include:

Scientific Research Applications

Steareth-2 has several scientific research applications, including:

Mechanism of Action

Steareth-2 functions by reducing the surface tension between oil and water phases, allowing for the formation of stable emulsions. It achieves this by aligning itself at the oil-water interface, with its hydrophobic stearyl group interacting with the oil phase and its hydrophilic ethoxylate chain interacting with the water phase. This alignment reduces the interfacial tension and stabilizes the emulsion .

Comparison with Similar Compounds

Steareth-2 is part of a family of compounds known as polyethylene glycol ethers of stearic acid. Similar compounds include:

This compound is unique in its balance of hydrophilic and hydrophobic properties, making it particularly effective in stabilizing emulsions with moderate oil content .

Properties

IUPAC Name

2-(2-octadecoxyethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24-21-22-25-20-18-23/h23H,2-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCOCZBHMDEIAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90936344
Record name 2-[2-(Octadecyloxy)ethoxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16057-43-5
Record name 2-[2-(Octadecyloxy)ethoxy]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16057-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Steareth-2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016057435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[2-(Octadecyloxy)ethoxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name STEARETH-2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V56DFE46J5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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